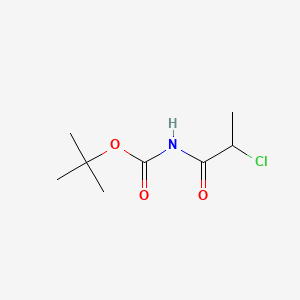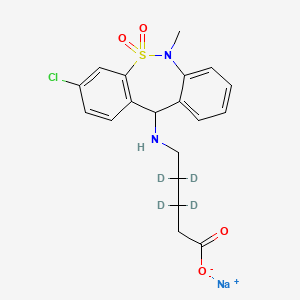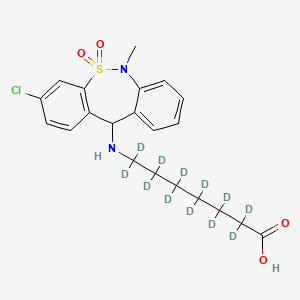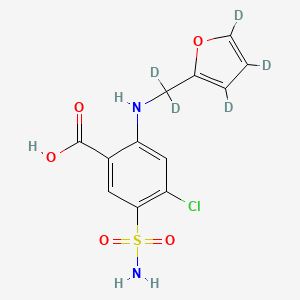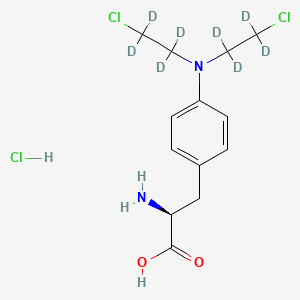
Melphalan-d8 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melphalan-d8 Hydrochloride is a deuterated form of Melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. The deuterated version, Melphalan-d8, is labeled with deuterium, which is a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the drug without altering its therapeutic properties. Melphalan itself is used to treat multiple myeloma, ovarian carcinoma, and other malignancies by interfering with DNA and RNA synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Melphalan-d8 Hydrochloride involves the incorporation of deuterium into the Melphalan molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of Melphalan-d8 can be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working stocks are prepared daily to ensure stability .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves dissolving Melphalan hydrochloride in an aqueous hydrochloride solution, adjusting the pH, and using organic solvents like ethyl acetate for extraction . The final product is purified to achieve the desired deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Melphalan-d8 Hydrochloride undergoes several types of chemical reactions, primarily involving alkylation. Alkylation reactions are crucial as they form covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis.
Common Reagents and Conditions:
Oxidation and Reduction: These reactions are less common for Melphalan-d8 due to its primary mechanism involving alkylation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with DNA bases.
Hydrolysis: Melphalan-d8 is prone to hydrolysis, forming monohydroxymelphalan and dihydroxymelphalan as major products.
Major Products Formed: The primary products of hydrolysis are monohydroxymelphalan and dihydroxymelphalan, which are inactive metabolites .
Wissenschaftliche Forschungsanwendungen
Melphalan-d8 Hydrochloride is extensively used in scientific research to study the pharmacokinetics and metabolism of Melphalan. Its applications include:
Chemistry: Used to study the stability and reactivity of alkylating agents.
Biology: Helps in understanding the interaction of alkylating agents with DNA.
Medicine: Used in pharmacokinetic studies to optimize dosing regimens for chemotherapy.
Industry: Employed in the development of new drug delivery systems to enhance the solubility and stability of chemotherapeutic agents
Wirkmechanismus
Melphalan-d8 Hydrochloride exerts its effects by alkylating the N7 position of guanine in DNA, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, causing cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
Vergleich Mit ähnlichen Verbindungen
Melphalan: The non-deuterated form, used widely in chemotherapy.
Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms.
Cyclophosphamide: A prodrug that is metabolized to active alkylating agents.
Uniqueness of Melphalan-d8 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic efficacy of the parent compound .
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYBRCCFUEMLH-GTGANALVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676005 |
Source


|
| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217854-43-7 |
Source


|
| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



